Methyl 2,3-diaminopyridine-4-carboxylate
Overview
Description
Methyl 2,3-diaminopyridine-4-carboxylate is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is a derivative of 2,3-diaminopyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,8H2,1H3,(H2,9,10) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 200-205 degrees Celsius .Scientific Research Applications
Synthesis of Highly Functionalized Compounds
Annulation Reactions
The synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation of ethyl 2-methyl-2,3-butadienoate with N-tosylimines, employing an organic phosphine catalyst, demonstrates the versatility of diaminopyridine derivatives in synthesizing complex heterocyclic compounds. This reaction showcases complete regioselectivity and excellent yields, expanding the scope of chemical transformations for creating bioactive molecules (Zhu, Lan, & Kwon, 2003).
Functionalization Reactions
Carboxamide Formation
Diaminopyridine reacts with acid chlorides to form carboxamides, a fundamental reaction for introducing amide functionalities into heterocyclic compounds. This reaction is pivotal for synthesizing compounds with potential biological activity, illustrating the chemical utility of diaminopyridines in medicinal chemistry (Yıldırım, Kandemirli, & Demir, 2005).
Novel Synthesis Approaches
Amide Acetals and Pyridothienopyrimidines
The investigation into the synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates through the Thorpe-Ziegler reaction and subsequent reactions with amide acetals highlights the role of diaminopyridine derivatives in generating new heterocyclic frameworks with potential applications in drug development and materials science (Medvedeva et al., 2010).
Pharmaceutical Intermediate Synthesis
N-Methylation of Diaminopyridines
The selective N-methylation of 2,6-diaminopyridine for pharmaceutical intermediate production showcases the importance of diaminopyridine derivatives in synthesizing key intermediates for drug development, highlighting their role in the pharmaceutical industry (Nabati & Mahkam, 2014).
Molecular Docking and DNA Interaction Studies
Schiff Base Ligand Synthesis and Metal Complexes
The synthesis of novel Schiff base ligands from 2,6-diaminopyridine and their metal complexes, coupled with DNA binding properties and docking studies, illustrates the potential of diaminopyridine derivatives in developing molecules with specific interactions with biological targets, offering insights into their application in biochemistry and pharmacology (Kurt, Temel, Atlan, & Kaya, 2020).
Safety and Hazards
Methyl 2,3-diaminopyridine-4-carboxylate is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound is harmful if swallowed, toxic in contact with skin or if inhaled, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
methyl 2,3-diaminopyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,8H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVVBSUMCKZAQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486165-39-2 | |
Record name | methyl 2,3-diaminopyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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